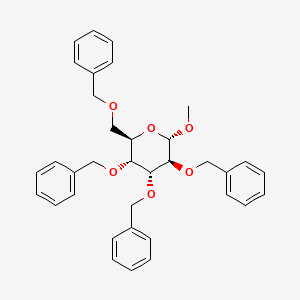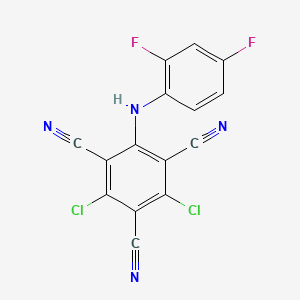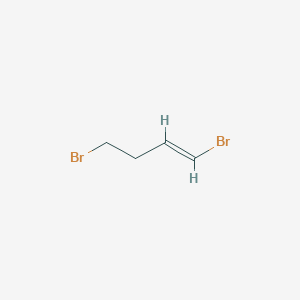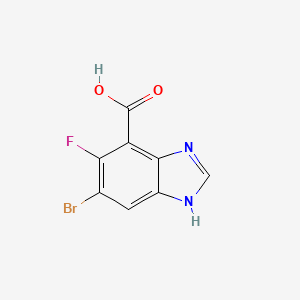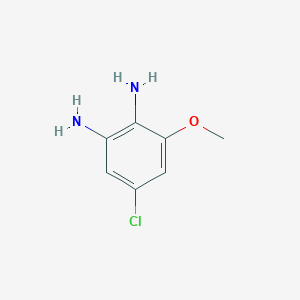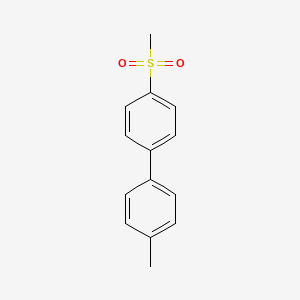
3-(Trifluoromethyl)-2H-indazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trifluoromethyl)-2H-indazol-5-ol is a compound that belongs to the class of indazoles, which are heterocyclic aromatic organic compounds. The trifluoromethyl group (-CF3) is known for its significant impact on the chemical and physical properties of molecules, often enhancing their stability, lipophilicity, and biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)-2H-indazol-5-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-alkynylaniline with trifluoromethanesulfanylamide in the presence of bismuth (III) chloride can yield this compound . Another method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production of this compound typically involves scalable and efficient synthetic routes. The use of environmentally benign reagents and conditions is preferred to minimize the environmental impact. For example, the use of CF3SO2Na as a trifluoromethylating agent under metal-free conditions has been reported as an efficient and environmentally friendly method .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Trifluoromethyl)-2H-indazol-5-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
3-(Trifluoromethyl)-2H-indazol-5-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials with enhanced properties
Mécanisme D'action
The mechanism of action of 3-(Trifluoromethyl)-2H-indazol-5-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-(Trifluoromethyl)-2H-indazol-5-ol include other trifluoromethylated indazoles and related heterocyclic compounds. Examples include:
- 3-(Trifluoromethyl)-2H-indazole
- 5-(Trifluoromethyl)-2H-indazole
- 3-(Trifluoromethyl)-1H-indazole .
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C8H5F3N2O |
|---|---|
Poids moléculaire |
202.13 g/mol |
Nom IUPAC |
3-(trifluoromethyl)-2H-indazol-5-ol |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)7-5-3-4(14)1-2-6(5)12-13-7/h1-3,14H,(H,12,13) |
Clé InChI |
XCLLSTIKNORWGU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NNC(=C2C=C1O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16-pentaen-13-amine](/img/structure/B12841735.png)

